molecular formula C14H14N6O2 B11215291 2-methoxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

2-methoxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B11215291
M. Wt: 298.30 g/mol
InChI Key: LWYJCYDNGNKAHW-UHFFFAOYSA-N
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Description

2-methoxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The structure of this compound features a benzohydrazide moiety linked to a pyrazolopyrimidine core, which is further substituted with a methoxy group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

2-methoxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the methoxy and methyl groups, along with the benzohydrazide moiety, contributes to its unique pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

2-methoxy-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

InChI

InChI=1S/C14H14N6O2/c1-20-13-10(7-17-20)12(15-8-16-13)18-19-14(21)9-5-3-4-6-11(9)22-2/h3-8H,1-2H3,(H,19,21)(H,15,16,18)

InChI Key

LWYJCYDNGNKAHW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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